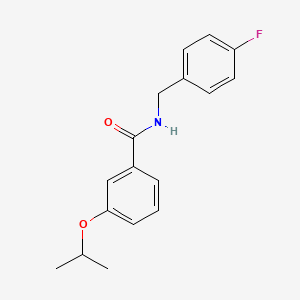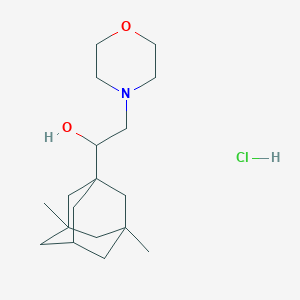
2-(dimethylamino)ethyl 3-(4-methoxyphenyl)acrylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)ethyl 3-(4-methoxyphenyl)acrylate hydrochloride, commonly known as DMAEMA, is a chemical compound that is widely used in scientific research. DMAEMA is a quaternary ammonium salt that is often employed as a cationic monomer in the synthesis of polymeric materials. The compound is characterized by its high reactivity, low toxicity, and excellent solubility in water, making it an ideal choice for a variety of applications.
作用机制
DMAEMA is a cationic monomer that is capable of forming positively charged polymers through polymerization reactions. The compound is often used in the synthesis of polymeric materials that are capable of binding to negatively charged molecules such as DNA. DMAEMA-based polymers can form complexes with DNA through electrostatic interactions, which can facilitate the delivery of genetic material into cells.
Biochemical and Physiological Effects
DMAEMA has been shown to have low toxicity and is generally considered safe for use in scientific research. However, some studies have suggested that the compound may have mild irritant effects on the skin and eyes. DMAEMA has also been shown to have antimicrobial properties, which may be useful in the development of antimicrobial coatings and other applications.
实验室实验的优点和局限性
DMAEMA has several advantages for use in scientific research, including its high reactivity, low toxicity, and excellent solubility in water. The compound is also relatively inexpensive and easy to synthesize. However, DMAEMA-based polymers can be difficult to purify and may have limited stability under certain conditions.
未来方向
There are several potential future directions for research involving DMAEMA. One area of interest is the development of new gene delivery systems that utilize DMAEMA-based polymers. Another potential direction is the creation of new antimicrobial coatings and materials that incorporate DMAEMA. Additionally, there is potential for the use of DMAEMA in the creation of new biosensors and other diagnostic tools.
合成方法
DMAEMA can be synthesized through a variety of methods, including the reaction of 2-(dimethylamino)ethyl methacrylate with p-anisaldehyde in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions and yields a high purity product. Other methods of synthesis include the reaction of 2-(dimethylamino)ethyl acrylate with p-anisaldehyde in the presence of a base catalyst.
科学研究应用
DMAEMA has a wide range of applications in scientific research, including its use as a cationic monomer in the synthesis of polymeric materials. The compound is often used in the development of gene delivery systems, as well as in the creation of nanocomposites and hydrogels. DMAEMA has also been used in the development of biosensors and in the creation of antimicrobial coatings.
属性
IUPAC Name |
2-(dimethylamino)ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-15(2)10-11-18-14(16)9-6-12-4-7-13(17-3)8-5-12;/h4-9H,10-11H2,1-3H3;1H/b9-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBFSOIZCWJLQK-MLBSPLJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C=CC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-chlorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5397688.png)
![3-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5397690.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5397705.png)
![3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone](/img/structure/B5397712.png)
![N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide](/img/structure/B5397717.png)
![5-[(2,3-dihydro-1,4-benzodioxin-5-yloxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5397723.png)
![4-ethyl-5-(1-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}piperidin-4-yl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5397731.png)
![2-(5-amino-1H-tetrazol-1-yl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5397732.png)

![4-isobutyl-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-1-piperazinecarboxamide](/img/structure/B5397750.png)
![2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5397751.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5397763.png)